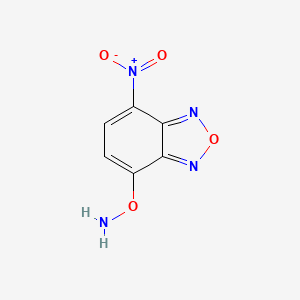

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(7-Nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine (ONBH) is a nitrobenzoxadiazole-based compound with a wide range of applications in scientific research. ONBH has become increasingly popular in recent years due to its ability to act as a nitric oxide (NO) donor, allowing for the study of NO-mediated biological processes. This compound is also useful for its ability to act as a substrate in a variety of biochemical assays, as well as its use as a fluorescent probe in fluorescence microscopy and imaging.

Aplicaciones Científicas De Investigación

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a key signaling molecule involved in a variety of physiological processes, including vascular relaxation, neuronal signaling, and immune response. The NO donor properties of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine make it useful for studying the effects of NO in various biological systems. In addition, O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine can be used as a substrate in a variety of biochemical assays, including nitric oxide synthase (NOS) assays, nitric oxide reductase (NOR) assays, and nitric oxide-dependent enzyme assays. O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine can also be used as a fluorescent probe in fluorescence microscopy and imaging.

Mecanismo De Acción

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine acts as a nitric oxide (NO) donor by releasing NO when exposed to a reducing environment. The release of NO is triggered by the reduction of the nitro group on O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine, which leads to the formation of an amine. The amine then reacts with oxygen to form NO, which is then released into the surrounding environment.

Biochemical and Physiological Effects

The NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is involved in a variety of physiological processes, including vascular relaxation, neuronal signaling, and immune response. NO is known to act as a vasodilator, which can lead to increased blood flow and oxygen delivery to tissues. NO is also involved in the regulation of neuronal transmission and synaptic plasticity, which is important for learning and memory. Finally, NO is involved in the regulation of the immune response, as it can act as an anti-inflammatory agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine has several advantages for laboratory experiments. First, it is a relatively stable compound, making it easy to store and handle. Second, it is a relatively inexpensive compound, making it accessible to most laboratories. Finally, it is a relatively safe compound, making it suitable for use in a variety of laboratory experiments.

Despite its advantages, there are some limitations to using O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in laboratory experiments. First, the NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is relatively short-lived, making it difficult to study long-term effects. Second, the NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine may not be as potent as endogenous NO, making it difficult to study the effects of NO at physiological concentrations. Finally, the NO released by O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine may not be as specific as endogenous NO, making it difficult to study the effects of NO in a specific cell type or tissue.

Direcciones Futuras

The potential future directions for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine include:

1. Developing more specific NO donors that can be used to study the effects of NO in a specific cell type or tissue.

2. Developing more stable NO donors that can be used to study long-term effects of NO.

3. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine as a therapeutic agent for the treatment of diseases related to NO signaling, such as hypertension and diabetes.

4. Developing new applications for O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine, such as its use as a fluorescent probe in fluorescence microscopy and imaging.

5. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other NO donors to study the synergistic effects of NO.

6. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other drugs to study the effects of NO in drug delivery and pharmacokinetics.

7. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in drug-drug interactions.

8. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in cancer therapy.

9. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in wound healing.

10. Investigating the use of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine in combination with other compounds to study the effects of NO in inflammation and pain.

Métodos De Síntesis

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine can be synthesized from a variety of starting materials, including nitrobenzene, hydroxylamine, and various carboxylic acids. The most common synthesis method involves the reaction of nitrobenzene and hydroxylamine in the presence of a strong base, such as sodium hydroxide, to form O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine. This reaction is typically carried out in an aqueous solution at room temperature. The reaction can also be catalyzed by a variety of organic bases. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Propiedades

IUPAC Name |

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOUDYDAZGFVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)

![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)

![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)

![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)